4-Bromo-2-fluorobenzyl bromide
Overview
Description
4-Bromo-2-fluorobenzyl bromide is a substituted benzyl bromide . It is a white to light yellow crystalline powder .
Synthesis Analysis
4-Bromo-2-fluorobenzyl bromide may be used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione . It is also used as an alkylating agent during the synthesis of 8-alkylated imidazolo[1,2-a]pyrimid-5-ones .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-fluorobenzyl bromide is C7H5Br2F . The molecular weight is 267.92 .Chemical Reactions Analysis
4-Bromo-2-fluorobenzyl bromide is used in various chemical reactions. For instance, it is used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione .Physical And Chemical Properties Analysis
4-Bromo-2-fluorobenzyl bromide is a solid at 20 degrees Celsius . It has a density of 1.9094g/ml at 25°C . It is soluble in methanol .Scientific Research Applications
Alkylation of Sulfamic Esters
4-Bromo-2-fluorobenzyl bromide has been utilized in the alkylation of sulfamic esters under liquid-liquid phase transfer conditions. This process allows for the preparation of N-dialkyled products or the corresponding ethers by scission of the O–SO2 bond, depending on the nature of the substituent R (Debbabi, Beji, & Baklouti, 2005).
Synthesis and Crystal Structure Studies
The compound is a key player in the synthesis and crystal structure study of various complexes. For instance, it's used in the preparation of complexes involving the maleonitriledithiolate dianion. These complexes demonstrate interesting crystallographic properties and potential applications in understanding molecular interactions (Jing & Img, 2003).
Fluorobenzyl Bromides in Neuroleptic Drug Synthesis
It plays a critical role in the synthesis of fluorobenzyl bromides, which are used as labeled synthons in the preparation of neuroleptic drugs. These compounds have applications in positron emission tomography (PET) studies (Hatano, Ido, & Iwata, 1991).
As a Protecting Group in Organic Synthesis
4-Bromo-2-fluorobenzyl bromide is also relevant in the synthesis of protecting groups for alcohols. The fluoride substituent in these protecting groups provides stability under oxidizing conditions, making them particularly useful in various organic syntheses (Crich, Li, & Shirai, 2009).
Anticancer Potential
Research has been conducted on compounds synthesized using 4-Bromo-2-fluorobenzyl bromide which show potential as anticancer agents. One such compound, 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, demonstrated this potential and was extensively characterized (Mohideen, Kamaruzaman, Meesala, Rosli, Mordi, & Mansor, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-(bromomethyl)-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHNLZXYPAULDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057822 | |
Record name | 4-Bromo-1-(bromomethyl)-2-fluoro-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorobenzyl bromide | |
CAS RN |
76283-09-5 | |
Record name | 4-Bromo-2-fluorobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76283-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluorobenzyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076283095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-1-(bromomethyl)-2-fluoro-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-(bromomethyl)-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.263 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMO-2-FLUOROBENZYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z26XYC1JY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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